1-Azido-3-chlorobenzene
Overview
Description
1-Azido-3-chlorobenzene is an organic compound with the molecular formula C6H4ClN3. It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with a chlorine atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
1-Azido-3-chlorobenzene, also known as ACAB, is a member of the azide family of organic compounds , suggesting that alkynes could be potential targets.
Mode of Action
The mode of action of this compound is likely to involve the azide group (-N3) attached to the benzene ring. Azides are known to undergo a reaction called azo coupling , which involves the coupling of diazonium salts with activated aromatic compounds . This reaction could potentially lead to the formation of azo compounds, which are important in many areas of science .
Biochemical Pathways
For instance, they can function as molecular switches due to their efficient cis-trans isomerization in the presence of appropriate radiation .
Pharmacokinetics
, which could potentially influence its absorption and distribution.
Result of Action
For instance, azido-functionalized ligands have been found to exhibit superior cellular activities compared to amino-functionalized ligands in engineered preQ1 riboswitches in E.coli .
Action Environment
, suggesting that temperature could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
1-Azido-3-chlorobenzene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to participate in cycloaddition reactions with electron-deficient alkenes, leading to the formation of triazoles and other heterocyclic compounds . These reactions are facilitated by enzymes such as azide reductases, which reduce the azido group to an amine, allowing further chemical transformations. Additionally, this compound can interact with proteins and other biomolecules through covalent bonding, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins through covalent modification. This compound has also been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . Furthermore, this compound can induce oxidative stress in cells, affecting their viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on proteins, enzymes, and DNA, leading to the formation of stable adducts . These interactions can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and cellular metabolism. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent and can be influenced by the duration of exposure and the specific animal model used in the study.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its reduction to an amine by azide reductases . This compound can also undergo oxidative metabolism, leading to the formation of reactive intermediates that can interact with cellular macromolecules. These metabolic transformations can influence the overall metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . This compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The distribution of this compound can also be affected by its physicochemical properties, such as its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound can also impact its activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Preparation Methods
1-Azido-3-chlorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid to form 3-chlorobenzene diazonium chloride, which is then treated with sodium azide to yield this compound . The reaction conditions typically involve maintaining a low temperature to prevent decomposition of the diazonium intermediate.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Azido-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reduction of this compound typically yields 3-chloroaniline .
Scientific Research Applications
1-Azido-3-chlorobenzene has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Azido-3-chlorobenzene can be compared with other azido-substituted benzene derivatives, such as:
1-Azido-4-chlorobenzene: Similar in structure but with the azido group in the para position relative to the chlorine atom.
1-Azido-2-chlorobenzene: The azido group is in the ortho position relative to the chlorine atom.
1-Azido-3-fluorobenzene: The chlorine atom is replaced by a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, the meta position of the azido and chlorine groups in this compound can lead to different steric and electronic effects compared to the ortho or para isomers .
Properties
IUPAC Name |
1-azido-3-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTKOAYXVOKLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454170 | |
Record name | 1-azido-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-06-8 | |
Record name | 1-azido-3-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azido-3-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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